molecular formula C22H20O12 B3028834 Hesperetin 7-O-b-D-Glucuronide CAS No. 35110-20-4

Hesperetin 7-O-b-D-Glucuronide

Cat. No.: B3028834
CAS No.: 35110-20-4
M. Wt: 476.4 g/mol
InChI Key: XCKMDTYMOHXUHG-UHFFFAOYSA-N
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Description

Hesperetin 7-O-b-D-Glucuronide is a metabolite of hesperetin, a flavonoid found predominantly in citrus fruits. This compound is formed through the glucuronidation of hesperetin, a process that enhances its solubility and bioavailability. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects .

Mechanism of Action

Target of Action

DiosMetin 7-O-beta-D-Glucuronide is derived from Diosmin, a flavone glycoside . Diosmin is known for its potential involvement in human wellness and plays an important role in the treatment of various ailments .

Mode of Action

Diosmin, from which it is derived, is known to exhibit multiple desirable properties including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . These effects suggest that DiosMetin 7-O-beta-D-Glucuronide may interact with its targets to modulate these pathways and induce these changes.

Biochemical Pathways

Diosmin and its derivatives are part of the class of flavonoids, secondary metabolites present in a huge number in plants and vegetables . Their biosynthesis in most species takes place following the general phenylpropanoid pathway and the flavonoid biosynthetic branch . The activation/block of the pathways associated with its utilization could be potential targets of action .

Pharmacokinetics

After oral administration, Diosmin is converted to Diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . This process suggests that DiosMetin 7-O-beta-D-Glucuronide may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Several studies report the low water solubility and bioavailability of diosmin , which may also apply to DiosMetin 7-O-beta-D-Glucuronide.

Result of Action

DiosMetin 7-O-beta-D-Glucuronide has been found to induce anti-inflammatory and antioxidant responses . The maximal effect is reached at a specific concentration, corresponding to the peak plasma concentration estimated after the oral intake of Diosmin . This suggests that DiosMetin 7-O-beta-D-Glucuronide may have similar molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hesperetin 7-O-b-D-Glucuronide can be synthesized through enzymatic hydrolysis of hesperidin, followed by glucuronidation. The enzymatic hydrolysis is typically carried out using naringinase, which converts hesperidin to hesperetin. The glucuronidation process involves the use of UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to hesperetin .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of immobilized enzyme catalysis platforms. For instance, immobilized rhamnosidase on Fe3O4@graphene oxide has been used to hydrolyze hesperidin into hesperetin, which is then glucuronidated to form this compound .

Chemical Reactions Analysis

Types of Reactions

Hesperetin 7-O-b-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hesperetin 7-O-b-D-Glucuronide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced solubility and bioavailability compared to its aglycone and glycoside counterparts. This makes it more effective in exerting its biological activities and easier to formulate in various pharmaceutical and nutraceutical products .

Properties

IUPAC Name

3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKMDTYMOHXUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35110-20-4
Record name Diosmetin 7-O-beta-D-glucuronopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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